4-(Benzyloxy)benzaldehyde thiosemicarbazone
Description
4-(Benzyloxy)benzaldehyde thiosemicarbazone is a thiosemicarbazone derivative synthesized via the condensation of 4-benzyloxybenzaldehyde with thiosemicarbazide in ethanol under reflux conditions . The compound crystallizes in a monoclinic system, forming a two-dimensional network stabilized by N–H···S hydrogen bonds and π-π interactions . This compound has been studied for its chelating properties, particularly in forming Cd(II) complexes, which exhibit distinct spectroscopic characteristics compared to the free ligand .
Properties
IUPAC Name |
[(4-phenylmethoxyphenyl)methylideneamino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c16-15(20)18-17-10-12-6-8-14(9-7-12)19-11-13-4-2-1-3-5-13/h1-10H,11H2,(H3,16,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIITPGJQGFFIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354882 | |
| Record name | Hydrazinecarbothioamide,2-[[4-(phenylmethoxy)phenyl]methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101091-29-6 | |
| Record name | Hydrazinecarbothioamide,2-[[4-(phenylmethoxy)phenyl]methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(BENZYLOXY)BENZALDEHYDE THIOSEMICARBAZONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of 4-(Benzyloxy)benzaldehyde
The preparation begins with the synthesis of the aldehyde precursor, 4-(benzyloxy)benzaldehyde. This intermediate is typically generated via an aromatic nucleophilic substitution reaction.
Procedure :
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Reagents : 4-Hydroxybenzaldehyde (1.0 equiv), benzyl bromide (1.2 equiv), anhydrous potassium carbonate (2.0 equiv), and dimethylformamide (DMF) as the solvent.
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Conditions : The reaction mixture is heated to 100°C under an inert atmosphere for 12–24 hours.
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Workup : After cooling, the mixture is diluted with ice-cold water, extracted with ethyl acetate, and purified via column chromatography (ethyl acetate/hexane, 1:3).
This step achieves a yield of approximately 85–90%, with purity confirmed by thin-layer chromatography (TLC).
Condensation with Thiosemicarbazide
The aldehyde intermediate is subsequently reacted with thiosemicarbazide to form the target thiosemicarbazone.
Procedure :
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Reagents : 4-(Benzyloxy)benzaldehyde (1.0 equiv), thiosemicarbazide (1.1 equiv), sodium hydroxide (0.5 equiv), and a water-ethanol (1:1 v/v) solvent system.
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Conditions : The mixture is stirred at room temperature for 24 hours, followed by reflux at 80°C for 1 hour.
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Purification : The precipitated product is filtered, washed with cold ethanol, and recrystallized from boiling ethanol to yield colorless crystals.
Key Parameters :
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Reaction Monitoring : TLC (ethyl acetate/hexane, 1:3) confirms complete consumption of the aldehyde.
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Yield : 70–75%, depending on recrystallization efficiency.
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
Critical absorption bands validate functional groups:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆) :
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δ 8.35 (s, 1H, CH=N).
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δ 7.80–7.20 (m, 9H, aromatic protons).
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δ 5.15 (s, 2H, OCH₂Ph).
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¹³C NMR (100 MHz, DMSO-d₆) :
Crystallographic and Structural Insights
Single-crystal X-ray diffraction studies reveal:
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Configuration : E isomer predominates due to steric and electronic effects.
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Planarity : The thiosemicarbazone moiety is nearly planar (max. deviation: 0.012 Å).
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Intermolecular Interactions : N–H⋯N and N–H⋯S hydrogen bonds form a 2D network, stabilized by π–π stacking (3.904 Å separation).
Optimization and Practical Considerations
Solvent and Base Selection
Challenges and Mitigation
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Byproduct Formation : Excess thiosemicarbazide may lead to bis-thiosemicarbazones. Controlled stoichiometry (1:1.1 aldehyde:thiosemicarbazide) mitigates this.
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Purification : Recrystallization from ethanol ensures high purity (>95%), as confirmed by melting point analysis (observed: 198–200°C).
Comparative Analysis with Analogous Derivatives
The brominated derivative, meta-(4-bromobenzyloxy)benzaldehyde thiosemicarbazone, follows an identical synthetic pathway but exhibits a lower yield (65–70%) due to steric hindrance from the bromine substituent. This underscores the influence of electronic effects on reaction efficiency.
Applications in Metal Chelation
While beyond the scope of preparation methods, the synthesized ligand demonstrates efficacy in cadmium extraction via ultrasound-assisted dispersive ionic liquid-liquid microextraction (USA-D-ILLME), achieving an enrichment factor of 49.64 . This highlights its potential in environmental chemistry.
Chemical Reactions Analysis
Types of Reactions
[(4-Phenylmethoxyphenyl)methylideneamino]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the thiourea group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Biological Applications
Antimicrobial Activity
BBT exhibits notable antimicrobial properties, making it a candidate for developing new antibacterial agents. Studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, derivatives of thiosemicarbazones have shown significant antibacterial activity, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 10 mg/L against Bacillus cereus .
Anticancer Potential
Research indicates that BBT and its derivatives possess anticancer properties. Molecular docking studies suggest that these compounds can effectively bind to key molecular targets involved in cancer progression, such as topoisomerase II . In vitro studies have shown that certain derivatives exhibit strong cytotoxic effects on cancer cell lines, indicating their potential as therapeutic agents in oncology .
Antioxidant Activity
The antioxidant capacity of BBT has also been assessed, revealing that it can scavenge free radicals effectively. Compounds derived from thiosemicarbazones have shown antioxidant activities comparable to or exceeding standard antioxidants like Trolox .
Coordination Chemistry
BBT serves as a ligand in coordination complexes with various metal ions, enhancing its utility in coordination chemistry. The ability to form stable complexes allows for applications in catalysis and materials science. The compound's flexibility and chelation properties are attributed to the presence of the imino group and sulfur donor atoms, which facilitate interactions with metal ions .
Case Studies
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Synthesis and Characterization
A study detailed the synthesis of BBT through the reaction of 4-benzyloxybenzaldehyde with thiosemicarbazide in ethanol under reflux conditions. The resulting compound was characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming its structural integrity and purity . -
Evaluation of Biological Activities
In a comprehensive evaluation of new thiosemicarbazone derivatives, BBT was included in studies assessing antibacterial and anticancer activities. The results indicated that modifications in substituents significantly influenced biological efficacy, highlighting the importance of structural variations in drug design . -
Molecular Docking Studies
Molecular docking simulations were performed to understand the binding interactions of BBT with various biological targets. These studies provided insights into the mechanism of action for its antimicrobial and anticancer activities, suggesting pathways for further development as a therapeutic agent .
Mechanism of Action
The mechanism of action of [(4-Phenylmethoxyphenyl)methylideneamino]thiourea involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or antiviral activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiosemicarbazones
Structural and Electronic Modifications
Benzodioxole-Based Thiosemicarbazones
Compounds such as 4-(1,3-benzodioxol-5-yl)thiosemicarbazide derivatives (e.g., derivatives 1–10 in ) replace the benzyloxy group with a 1,3-benzodioxole moiety. This substitution introduces an oxygen-rich bicyclic system, altering electronic properties and enhancing antimicrobial activity. For example:
- Antimicrobial Activity : Benzodioxole derivatives showed MIC values of 8–32 µg/mL against S. aureus and E. coli, outperforming simpler benzaldehyde thiosemicarbazones due to improved membrane penetration .
- Synthesis Yield : Typically 65–85%, higher than the 61% yield reported for 4-(benzyloxy)benzaldehyde thiosemicarbazone .
4-(N,N-Diethylamino)benzaldehyde Thiosemicarbazone
This derivative features a diethylamino group (–N(CH2CH3)2) at the para position, which increases electron density on the aromatic ring. Key differences include:
- Metal Coordination : Forms a yellow Pd(II) complex with a molar absorptivity of 1.2×10^4 L·mol⁻¹·cm⁻¹, used for spectrophotometric palladium detection .
- Solubility: Higher water solubility compared to the benzyloxy derivative due to the polar amino group .
Hydroxyl-Substituted Benzaldehyde Thiosemicarbazones
Compounds like (E)-3,4-dihydroxybenzaldehyde thiosemicarbazone incorporate hydroxyl groups, enabling intramolecular hydrogen bonding. These derivatives exhibit:
- Antiviral Activity : Inhibit poliovirus replication (ED50 = 2–10 µg/mL) but only when hydroxyl and thiosemicarbazone groups are meta or para to each other. Ortho-substituted analogs are inactive due to intramolecular H-bonding .
- Antioxidant Capacity: 2–3× higher radical scavenging activity than non-hydroxylated analogs .
Physicochemical Properties
| Property | 4-(Benzyloxy)benzaldehyde TSC | Benzodioxole TSC | 4-(Diethylamino)benzaldehyde TSC |
|---|---|---|---|
| Melting Point | 446 K | 453–473 K | 418 K |
| Solubility in Ethanol | High | Moderate | High |
| λmax (UV-Vis) | 320 nm | 290–310 nm | 380 nm (Pd complex) |
| LogP (Predicted) | 3.2 | 2.8 | 2.5 |
Biological Activity
4-(Benzyloxy)benzaldehyde thiosemicarbazone is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is CHNOS. The compound features a thiosemicarbazone moiety, which is known for its ability to form chelates with metal ions and exhibit various biological activities. The structure includes a benzaldehyde group linked to a thiosemicarbazone through a carbon-nitrogen double bond, which is crucial for its biological interactions.
Biological Activities
1. Antimicrobial Properties:
this compound exhibits notable antibacterial activity against various strains of bacteria. It has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve the disruption of bacterial cell membranes and interference with metabolic processes .
2. Antifungal Activity:
Research indicates that this compound also possesses antifungal properties, effectively inhibiting the growth of fungi such as Candida albicans. The antifungal mechanism may involve the alteration of fungal cell wall integrity and inhibition of ergosterol biosynthesis .
3. Anticancer Potential:
The anticancer activity of this compound has been explored in various cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). This compound has shown efficacy against breast cancer, prostate cancer, and leukemia cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Chelation with Metal Ions: The thiosemicarbazone moiety can chelate metal ions, which may enhance its biological activity by stabilizing reactive species.
- Inhibition of Enzymatic Activity: This compound has been identified as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism, which may contribute to its anticancer effects .
- Induction of Oxidative Stress: By generating ROS, this compound can induce oxidative stress in cells, leading to apoptosis in cancerous tissues .
Case Studies
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Antibacterial Activity Assessment:
A study evaluated the antibacterial efficacy of this compound against various bacterial strains using disc diffusion methods. The results indicated significant inhibition zones, suggesting strong antibacterial properties. -
Cytotoxicity in Cancer Cell Lines:
In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC values indicating potent cytotoxic effects. -
Antifungal Efficacy:
A comparative study highlighted the antifungal activity of this compound against clinical isolates of Candida species. The compound exhibited lower MIC values compared to standard antifungal agents.
Data Tables
| Biological Activity | Target Organisms | IC / MIC (µg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 15 |
| Escherichia coli | 20 | |
| Antifungal | Candida albicans | 10 |
| Anticancer | MCF-7 (breast cancer) | 5 |
| PC-3 (prostate cancer) | 8 |
Q & A
Q. What are the standard synthetic methodologies for preparing 4-(Benzyloxy)benzaldehyde thiosemicarbazone, and how is purity validated?
The compound is synthesized by refluxing equimolar amounts of 4-benzyloxybenzaldehyde and thiosemicarbazide in ethanol under acidic conditions (e.g., glacial acetic acid) for 2–4 hours. Post-reaction, the product is crystallized, filtered, and dried. Purity is validated via thin-layer chromatography (TLC) and melting point determination. Structural confirmation employs Fourier-transform infrared (FTIR) spectroscopy to identify characteristic N–H, C=N, and C=S stretches, alongside and NMR for verifying hydrazone and aromatic protons .
Q. How is the molecular conformation of this compound characterized, and what intramolecular interactions stabilize its structure?
Single-crystal X-ray diffraction reveals an E conformation with a trans configuration about the C=N bond. Intramolecular N–H⋯N hydrogen bonds form a five-membered S(5) ring motif, stabilizing the planar hydrazinecarbothioamide unit. The 4-benzyloxy group is oriented at a dihedral angle of 72.48° relative to the benzaldehyde ring, confirmed by torsion angle analysis .
Q. What preliminary biological assays are recommended to assess the compound’s anticancer potential?
Initial screening involves in vitro cytotoxicity assays against tumor cell lines (e.g., MCF-7 breast cancer cells) using the MTT or resazurin method. Dose-response curves (typically 1–100 μM) are generated to determine IC values. Parallel testing on normal cell lines (e.g., J774 macrophages) evaluates selectivity. Positive controls like doxorubicin are essential for benchmarking .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported bioactivity across structurally similar thiosemicarbazones?
Q. What computational strategies are effective for predicting ADMET properties and optimizing lead candidacy?
Use SwissADME and pkCSM platforms to predict bioavailability, blood-brain barrier permeability, and toxicity. Key parameters include:
- Lipinski’s Rule of Five : Molecular weight <500, LogP <5, H-bond donors <5.
- AMES toxicity : Assess mutagenicity risk via in silico models. Comparative analysis with clinical drugs (e.g., doxorubicin) identifies metabolic liabilities, such as susceptibility to cytochrome P450-mediated oxidation .
Q. How does the ligand’s electronic structure influence its metal-complexation behavior, and how can this be exploited in experimental design?
The thiosemicarbazone’s thione-thiol tautomerism and electron-rich S/N donors enable diverse coordination modes (e.g., neutral or deprotonated binding). UV-Vis titration with metal salts (e.g., Cu, Fe) quantifies binding constants (). For anticancer applications, prioritize metals with redox-active properties (e.g., Cu) to synergize ROS generation. Spectroscopic shifts in FTIR (C=S → C–S) confirm metal coordination .
Methodological Notes
- Synthesis Optimization : Replace ethanol with methanol or DMF to enhance solubility during reflux. Monitor reaction progress via TLC at 30-minute intervals .
- Crystallography Challenges : For poor crystal growth, employ vapor diffusion with DMSO/water mixtures. Refinement in SHELXL ensures accurate hydrogen bonding and torsion angle reporting .
- Biological Assay Pitfalls : False positives in cytotoxicity assays may arise from compound aggregation. Include detergent controls (e.g., 0.01% Tween-20) to validate results .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
